molecular formula C8H8N4O B3038439 4-(Azidomethyl)benzamide CAS No. 864528-53-0

4-(Azidomethyl)benzamide

Cat. No.: B3038439
CAS No.: 864528-53-0
M. Wt: 176.18 g/mol
InChI Key: OBDVLXMWHDCBJG-UHFFFAOYSA-N
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Description

4-(Azidomethyl)benzamide is an organic compound with the molecular formula C8H8N4O It is characterized by the presence of an azido group (-N3) attached to a benzamide structure

Mechanism of Action

Target of Action

It is known that benzamides, a class of compounds to which 4-(azidomethyl)benzamide belongs, interact with various enzymes and receptors . For instance, benzamidine, a related compound, has been found to interact with enzymes such as kallikrein-1, urokinase-type plasminogen activator, and trypsin . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and protein digestion .

Mode of Action

It’s known that the azide group (n3) present in the compound can participate in click chemistry , a powerful tool for creating diverse molecular structures. This suggests that this compound might interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given the potential targets mentioned above, it’s plausible that this compound could influence pathways related to inflammation, blood clotting, and protein digestion .

Result of Action

Given its potential targets and the presence of the azide group, it’s plausible that this compound could modulate enzyme activity, potentially leading to changes in cellular processes such as inflammation and protein digestion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . Additionally, the compound’s synthesis involves nucleophilic substitution reactions, which can be influenced by the solvent used and the reaction temperature .

This compound represents a versatile building block for the synthesis of a library of compounds with potential bioactivities , underscoring the importance of continued research in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable halogenated benzamide precursor reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction can be represented as follows:

4-(Chloromethyl)benzamide+NaN34-(Azidomethyl)benzamide+NaCl\text{4-(Chloromethyl)benzamide} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 4-(Chloromethyl)benzamide+NaN3​→this compound+NaCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the potentially explosive azido group.

Chemical Reactions Analysis

Types of Reactions: 4-(Azidomethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMSO.

    Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

Major Products:

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azido group.

Scientific Research Applications

4-(Azidomethyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-(Azidomethyl)benzoic acid
  • 4-(Azidomethyl)benzyl alcohol
  • 4-(Azidomethyl)benzyl chloride

Comparison: 4-(Azidomethyl)benzamide is unique due to the presence of the amide functional group, which imparts different reactivity and properties compared to its analogs. For instance, 4-(Azidomethyl)benzoic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 4-(Azidomethyl)benzyl alcohol and 4-(Azidomethyl)benzyl chloride have hydroxyl and halogen groups, respectively, which influence their reactivity and applications.

Properties

IUPAC Name

4-(azidomethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8(13)7-3-1-6(2-4-7)5-11-12-10/h1-4H,5H2,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDVLXMWHDCBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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